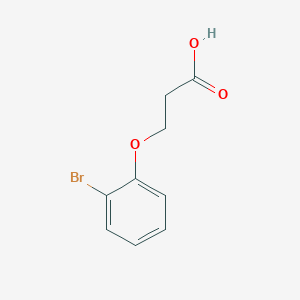

3-(2-Bromophenoxy)propanoic acid

Description

Current Scientific Interest in Aryloxypropanoic Acid Derivatives

Aryloxypropanoic acid derivatives continue to be a focal point of significant scientific inquiry due to their diverse biological activities and established presence in medicinal chemistry and materials science. These compounds, characterized by a propanoic acid moiety linked to an aryl group through an ether bond, have demonstrated a wide range of applications. Notably, they have been investigated for their potential as therapeutic agents. The structural versatility of the aryloxypropanoic acid scaffold allows for extensive modification, enabling researchers to fine-tune the compound's properties for specific applications.

Overview of Research Trajectories for Halogenated Phenoxy Acid Analogues

The introduction of halogen atoms into the phenoxy acid structure has emerged as a key strategy in the development of new analogues with enhanced or novel properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com Research in this area is increasingly focused on understanding the structure-activity relationships (SAR) of these halogenated compounds. researchgate.netmdpi.com The position and nature of the halogen substituent on the aromatic ring can lead to profound differences in activity, guiding the design of more potent and selective molecules. mdpi.commdpi.com This has spurred the synthesis and evaluation of a wide array of halogenated phenoxy acid analogues, including those containing bromine, with the aim of developing new therapeutic agents and functional materials. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCVMOJOHSPJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588297 | |

| Record name | 3-(2-Bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165538-35-2 | |

| Record name | 3-(2-Bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

3-(2-Bromophenoxy)propanoic acid is a solid at room temperature with the molecular formula C9H9BrO3. chemicalbook.comscbt.com It has a molecular weight of approximately 245.07 g/mol . chemicalbook.comscbt.com The melting point of the compound is reported to be in the range of 109-110 °C. chemicalbook.com

| Property | Value | Source |

| Molecular Formula | C9H9BrO3 | chemicalbook.comscbt.com |

| Molecular Weight | 245.07 g/mol | chemicalbook.comscbt.com |

| Melting Point | 109-110 °C | chemicalbook.com |

| pKa (Predicted) | 4.14 ± 0.10 | chemicalbook.com |

| Boiling Point (Predicted) | 323.5 ± 17.0 °C | chemicalbook.com |

| Density (Predicted) | 1.558 ± 0.06 g/cm3 | chemicalbook.com |

Synthesis and Characterization

A common laboratory-scale synthesis of aryloxypropanoic acids involves the reaction of a phenol (B47542) with a haloalkanoic acid or its ester under basic conditions. For instance, a general method for synthesizing similar compounds, such as 3-(2,4-dibromophenoxy)propanoic acid, involves dissolving the corresponding phenol in an aqueous solution of sodium hydroxide (B78521). chemicalbook.com To this mixture, β-propiolactone is added, and the reaction is refluxed for a period of time. chemicalbook.com After cooling, the reaction mixture is acidified, typically with hydrochloric acid, to precipitate the crude product. chemicalbook.com The product can then be purified by extraction and recrystallization. chemicalbook.com

While a specific synthesis for 3-(2-Bromophenoxy)propanoic acid is not detailed in the provided search results, a plausible route would involve the reaction of 2-bromophenol (B46759) with a 3-halopropanoic acid (such as 3-bromopropanoic acid) or β-propiolactone in the presence of a base.

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be essential to elucidate the arrangement of protons and carbon atoms within the molecule, confirming the connectivity of the 2-bromophenoxy and propanoic acid moieties.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretching vibrations, as well as the C-O ether linkage and the aromatic C-H and C=C bonds. The presence of the C-Br bond would also be indicated in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the molecular structure. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Structural Analysis

Established Synthetic Pathways for this compound

The traditional synthesis of this compound and related structures relies on well-understood organic reactions. These methods, while effective, often involve multiple steps and conventional reaction conditions.

While the synthesis of the target molecule, this compound, does not typically start from 2-bromobenzaldehyde (B122850), a closely related compound, 3-(2-bromophenyl)propionic acid, is synthesized from this precursor. This process illustrates a common strategy for building a three-carbon acid chain onto a phenyl ring. An industrialized method involves a one-pot reaction where 2-bromobenzaldehyde is reacted with isopropylidene malonate in a triethylamine (B128534) formate (B1220265) system. google.comgoogle.com This sequence proceeds through condensation, reduction, hydrolysis, and finally decarboxylation, followed by acidification with hydrochloric acid to yield the crude product. google.comgoogle.com

The purification of the resulting 3-(2-bromophenyl)propionic acid is critical. A common method involves recrystallization from a solvent system like ethyl acetate (B1210297) and n-heptane to remove impurities and isolate the final product as a white powder. google.comgoogle.com

A more direct and classical approach to synthesizing phenoxyacetic acids and their derivatives is through the Williamson ether synthesis. This method is readily adaptable for this compound. The general principle involves the reaction of a phenol (B47542) with a halo-acid in an alkaline medium. tandfonline.com

For the target compound, this would involve the reaction of 2-bromophenol (B46759) with a 3-halopropanoic acid derivative (e.g., ethyl 3-bromopropanoate) in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. The base deprotonates the phenol to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the propionic acid derivative to form the ether linkage. The final step involves the hydrolysis of the resulting ester to yield this compound.

Novel and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient methodologies. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in selectivity and sustainability. While specific biocatalytic routes to this compound are not widely documented, the synthesis of related chiral molecules provides a blueprint for potential future applications. For instance, the manufacture of the antidiabetic drug sitagliptin (B1680988) has been revolutionized by the development of a highly engineered transaminase enzyme. researchgate.net This enzyme facilitates the direct amination of a prositagliptin ketone to produce the desired chiral amine with excellent enantioselectivity, replacing a rhodium-catalyzed hydrogenation process. researchgate.net This success underscores the potential for creating tailor-made enzymes through directed evolution to synthesize complex chiral molecules, a strategy that could theoretically be applied to produce enantiopure derivatives of this compound. researchgate.net

A significant step towards sustainable chemistry is the elimination of volatile organic solvents. Microwave-assisted solvent-free synthesis has emerged as a powerful technique for producing phenoxyacetic acids. tandfonline.comtandfonline.com In this method, the reactants—a substituted phenol and a chloroacetic acid—are mixed with a base, such as sodium hydroxide, often adsorbed onto a solid support like alumina. tandfonline.com The mixture is then irradiated with microwaves. tandfonline.comtandfonline.com This approach offers remarkably short reaction times and very good yields compared to classical heating methods that require several hours of refluxing in a solvent. tandfonline.com This solvent-free methodology is not only environmentally benign but also safe and convenient to perform in an open vessel. tandfonline.comtandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenoxyacetic Acids

| Parameter | Conventional Method | Microwave-Assisted (Solvent-Free) |

|---|---|---|

| Heating | Refluxing | Microwave Irradiation |

| Solvent | Required (e.g., aqueous solution) | Not required |

| Reaction Time | Several hours | A few minutes |

| Yields | Good (45-70%) tandfonline.com | Very good tandfonline.comtandfonline.com |

| Environmental Impact | Higher (solvent waste) | Lower |

Derivatization Strategies and Their Chemical Outcomes

Derivatization involves chemically modifying a compound to enhance its properties for a specific purpose, most commonly for chemical analysis. The carboxylic acid group in this compound is a prime target for such modifications.

A notable strategy involves derivatization to improve detection in liquid chromatography-mass spectrometry (LC-MS) analysis. Small carboxylic acids can be challenging to analyze with this technique. To overcome this, reagents like 4-bromo-N-methylbenzylamine (4-BNMA) have been developed. researchgate.netnih.gov The derivatization reaction involves an amide coupling, typically activated by a carbodiimide (B86325) agent like 1-ethyl-3-dimethylaminopropyl carbodiimide (EDC), which facilitates the formation of an amide bond between the carboxylic acid and the 4-BNMA reagent. nih.gov

This derivatization has several advantages:

Enhanced Detection: The introduced benzylamine (B48309) group allows for sensitive detection using positive electrospray ionization (ESI) mass spectrometry. researchgate.net

Improved Chromatography: The phenyl group improves retention on reversed-phase chromatography columns. nih.gov

Isotopic Signature: The bromine atom in the reagent provides a distinct isotopic pattern (79Br and 81Br) in the mass spectrum, which aids in the confident identification of the derivatized molecule. researchgate.netnih.gov

This method allows for the rapid and sensitive quantification of carboxylic acids from various samples. researchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Bromobenzaldehyde |

| 3-(2-bromophenyl)propionic acid |

| Isopropylidene malonate |

| Triethylamine |

| Formic acid |

| Hydrochloric acid |

| Ethyl acetate |

| n-Heptane |

| 2-Bromophenol |

| Ethyl 3-bromopropanoate |

| Sodium hydroxide |

| Potassium carbonate |

| Chloroacetic acid |

| Alumina |

| Sitagliptin |

| 4-bromo-N-methylbenzylamine (4-BNMA) |

Analytical Derivatization for Enhanced Detectability

The detection and quantification of this compound in various matrices can be challenging due to its physicochemical properties. To overcome limitations such as poor chromatographic retention in reversed-phase liquid chromatography, lack of a strong chromophore for UV detection, or insufficient volatility for gas chromatography, derivatization of the carboxylic acid group is a common and effective strategy. nih.gov This chemical modification aims to convert the polar carboxylic acid into a less polar and more easily detectable derivative. researchgate.netscispace.com

Several derivatization reactions are generally applicable to carboxylic acids and can be proposed for this compound to enhance its detectability in analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Esterification Reactions: One of the most common derivatization techniques for carboxylic acids is esterification. This process converts the carboxylic acid into its corresponding ester, which is typically more volatile and less polar.

With Alkyl Chloroformates: Reagents like ethyl chloroformate can be used to rapidly derivatize carboxylic acids in aqueous media. mdpi.com The resulting ethyl ester of this compound would be more amenable to GC-MS analysis.

With Alkylating Agents: Pentafluorobenzyl bromide (PFBBr) is a widely used reagent that introduces a pentafluorobenzyl group, creating a derivative with excellent sensitivity for electron capture detection (ECD) in GC analysis. researchgate.net

With Borate (B1201080) Reagents: Tributyl borate has been employed for the derivatization of short-chain carboxylic acids, proving to be effective even in aqueous food samples, making it a potentially suitable method for various sample types containing this compound. scispace.com

Amidation Reactions: For HPLC analysis, especially when coupled with mass spectrometry (MS), derivatization reagents that introduce a readily ionizable group are advantageous.

With Brominated Benzylamines: A reagent such as 4-bromo-N-methylbenzylamine can react with the carboxylic acid to form an amide. nih.govnih.gov This derivatization not only improves chromatographic retention on reversed-phase columns but also introduces a bromine atom, which produces a characteristic isotopic pattern in mass spectrometry, facilitating unambiguous identification. nih.gov

The choice of derivatization reagent and method depends on the analytical technique being employed and the specific requirements of the analysis, such as desired sensitivity and the nature of the sample matrix.

Table 1: Proposed Derivatization Strategies for this compound

| Derivatization Reaction | Reagent Example | Purpose | Analytical Technique |

| Esterification | Ethyl Chloroformate | Increase volatility | GC-MS |

| Esterification | Pentafluorobenzyl bromide (PFBBr) | Enhance sensitivity (ECD) | GC-MS/ECD |

| Esterification | Tributyl borate | Improve GC behavior | GC-MS |

| Amidation | 4-bromo-N-methylbenzylamine | Improve ionization & add isotopic tag | HPLC-MS |

Intramolecular Cyclization Reactions to Form Indanones

This compound is a structural analog of 3-arylpropanoic acids, which are known precursors for the synthesis of 1-indanones through intramolecular cyclization. This reaction, a form of Friedel-Crafts acylation, is a key transformation for creating the five-membered ring of the indanone core. While specific studies on this compound were not found, the cyclization of the closely related 3-(2-bromophenyl)propionic acid provides a direct and relevant synthetic pathway.

One effective method for the cyclization of 3-(2-bromophenyl)propionic acid involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi). This reaction is typically conducted at very low temperatures to control reactivity and minimize side reactions. A reported procedure demonstrates that treating 3-(2-bromophenyl)propionic acid with n-BuLi at -100 °C successfully yields 1-indanone. This transformation proceeds with a notable yield, highlighting its synthetic utility.

Table 2: Synthesis of 1-Indanone via Cyclization

| Precursor | Reagent | Temperature | Product | Yield |

| 3-(2-bromophenyl)propionic acid | n-BuLi | -100 °C | 1-Indanone | 76% |

This type of cyclization is a powerful tool in organic synthesis for the construction of fused ring systems that are present in many biologically active molecules and natural products.

Reaction Mechanism Elucidation for this compound Transformations

The intramolecular cyclization of a 3-arylpropanoic acid derivative to an indanone is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.com The mechanism for this transformation involves several key steps, which can be elucidated for a substrate like this compound or its corresponding acyl chloride.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the carboxylic acid (or more commonly, an acyl chloride derivative) to generate a highly reactive electrophile. byjus.compw.live

The proposed mechanism proceeds as follows:

Generation of the Acylium Ion: The reaction is initiated by the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the carbonyl oxygen of the acyl chloride (formed from the carboxylic acid). This is followed by the departure of the chloride to form a resonance-stabilized acylium ion. This acylium ion is a potent electrophile. sigmaaldrich.comyoutube.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenoxy group acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. byjus.com This attack occurs at the ortho position relative to the ether linkage, leading to the formation of a six-membered ring intermediate known as a sigma complex or arenium ion. In this step, the aromaticity of the ring is temporarily lost.

Restoration of Aromaticity: A base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. youtube.com This deprotonation restores the aromaticity of the benzene (B151609) ring and results in the formation of the cyclized ketone product, the indanone derivative.

Catalyst Regeneration: The proton removed in the previous step combines with the AlCl₄⁻ to regenerate the AlCl₃ catalyst and form HCl as a byproduct. byjus.com

This mechanistic pathway underscores the fundamental principles of electrophilic aromatic substitution and its application in the synthesis of important cyclic structures from precursors like this compound.

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and elucidating the fine structural details of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy each offer unique insights into the molecular framework of this compound.

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic propanoic acid chain protons.

Aromatic Region: The protons on the ortho-substituted benzene ring will exhibit complex splitting patterns due to spin-spin coupling. Based on data for 2-bromophenol and related compounds, the chemical shifts would likely appear in the range of 6.8 to 7.6 ppm. hmdb.cachemicalbook.comnih.gov The proton ortho to the bromine atom and meta to the ether linkage would be the most deshielded.

Aliphatic Chain: The propanoic acid moiety features two methylene (B1212753) groups (-O-CH₂- and -CH₂-COOH) and a carboxylic acid proton. The methylene protons adjacent to the ether oxygen are expected to resonate around 4.3 ppm, appearing as a triplet. The methylene protons alpha to the carboxyl group would be shifted downfield to approximately 2.9 ppm, also as a triplet. The acidic proton of the carboxyl group would appear as a broad singlet at a chemical shift typically greater than 9 ppm, which is concentration and solvent-dependent. ucl.ac.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of nine distinct carbon environments.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon atom bonded to the bromine (C-Br) would be found around 112 ppm, while the carbon attached to the ether oxygen (C-O) would be significantly downfield, around 155 ppm. chemicalbook.comspectrabase.com The other four aromatic carbons would resonate between 115 and 134 ppm.

Aliphatic and Carbonyl Carbons: The methylene carbon adjacent to the oxygen (-O-C H₂) is expected around 65-70 ppm. The methylene carbon alpha to the carbonyl group (-C H₂-COOH) would appear at approximately 34-39 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 170-180 ppm. ucl.ac.ukdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | > 9 (broad singlet) | 170-180 |

| Methylene (-O-CH₂) | ~ 4.3 (triplet) | 65-70 |

| Methylene (-CH₂-COOH) | ~ 2.9 (triplet) | 34-39 |

| Aromatic (C-O) | - | ~ 155 |

| Aromatic (C-Br) | - | ~ 112 |

| Aromatic (C-H) | 6.8 - 7.6 (multiplets) | 115-134 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₉BrO₃), the molecular weight is approximately 245.07 g/mol . The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), would result in a distinctive M+2 peak of almost equal intensity to the molecular ion peak (M+), providing a clear signature for the compound. nih.gov

Expected fragmentation pathways under electron impact (EI) ionization would likely involve:

Alpha-cleavage: Loss of the carboxyl group (-COOH, 45 Da) or a hydroxyl radical (-OH, 17 Da) are common fragmentation pathways for carboxylic acids. libretexts.org

Ether Bond Cleavage: The C-O bond of the ether linkage may cleave, leading to the formation of a bromophenoxy radical or cation. nih.govnih.gov Homolytic cleavage of the phenoxy C-O bond is a characteristic fragmentation pattern for phenoxy-containing compounds. nih.gov

Propanoic Acid Chain Fragmentation: Cleavage can occur along the propanoic acid chain, leading to the loss of ethene (C₂H₄) from the fragment resulting from the initial ether bond cleavage.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 244/246 | [C₉H₉BrO₃]⁺ | Molecular Ion (M⁺) |

| 199/201 | [C₉H₈BrO₂]⁺ | Loss of -OH radical |

| 187/189 | [C₇H₆BrO]⁺ | Cleavage of ether and loss of C₂H₃O₂ |

| 171/173 | [C₆H₄BrO]⁺ | Bromophenoxy cation |

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which typically participates in strong hydrogen bonding to form dimers. cdnsciencepub.com

C=O Stretch: A strong, sharp peak corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is expected between 1700 and 1725 cm⁻¹. cdnsciencepub.comchemicalbook.com

C-O Stretches: The spectrum will contain C-O stretching vibrations from both the carboxylic acid (around 1210-1320 cm⁻¹) and the aryl ether linkage (around 1250 cm⁻¹). spectrabase.com

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR.

The C=O stretch is also a strong band in the Raman spectrum.

Aromatic ring vibrations, particularly the ring breathing modes around 1000 cm⁻¹, are often prominent in Raman spectra and can be sensitive to substitution patterns. researchgate.netnih.gov The symmetric stretching of the benzene ring is expected to be a strong feature.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 (very broad) | Weak |

| Carbonyl (C=O) | C=O Stretch | 1700-1725 (strong) | Strong |

| Carboxylic Acid (C-O) | C-O Stretch | 1210-1320 | Moderate |

| Aryl Ether (Ar-O-C) | C-O-C Asymmetric Stretch | ~1250 | Moderate |

| Aromatic Ring | C=C Stretches | 1450-1600 | Strong |

X-ray Crystallography Studies of this compound and Related Derivatives

Since this compound is a chiral molecule (if the propanoic acid chain is substituted at the 2-position, creating a stereocenter), it can exist as enantiomers and form racemates. Crystallographic studies on similar phenoxyalkanoic acids have shown that these compounds often crystallize as centrosymmetric dimers. researchgate.net The determination of the absolute configuration of a chiral center is a key application of X-ray crystallography, often aided by the analysis of quasiracemates, where two similar but not enantiomeric molecules co-crystallize.

The solid-state architecture of carboxylic acids is dominated by strong hydrogen bonds.

Carboxylic Acid Dimers: The most common and robust supramolecular synthon for carboxylic acids is the centrosymmetric dimer, formed by a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules, creating an R²₂(8) ring motif. acs.orgacs.orgresearchgate.net It is highly probable that this compound would crystallize with this motif. mdpi.com

Other Interactions: In addition to the primary carboxylic acid dimer, the crystal packing would be influenced by weaker noncovalent interactions. These can include C-H···O interactions involving the carbonyl oxygen and the ether oxygen, as well as C-H···π interactions with the aromatic ring. researchgate.net The bromine atom can also participate in halogen bonding (Br···O or Br···Br interactions), further directing the supramolecular assembly. The interplay of these various interactions dictates the final crystal packing and resulting physical properties of the solid. Studies on related phenoxyalkanoic acid herbicides have revealed complex two-dimensional polymeric frameworks sustained by a combination of O-H···O, C-H···O, and C-H···π interactions. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromophenol |

| 4-chloro-2-methylphenoxyacetic acid |

| rac-2-(4-chloro-2-methylphenoxy)propionic acid |

| 2,4-dichlorophenoxyacetic acid |

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit varying physical properties. However, a thorough review of scientific literature reveals a notable absence of studies focused on the polymorphism and crystal packing of this compound.

No specific polymorphs of this compound have been reported, and consequently, there is no available data on the distinct crystal packing arrangements that would differentiate such forms. Research into the supramolecular assembly and intermolecular interactions, which are fundamental to understanding crystal packing, has not been published for this specific isomer.

While studies have been conducted on related isomers, such as 2-(3-Bromophenoxy)propionic acid, which has been shown to exhibit polymorphism, this information is not directly applicable to the ortho-substituted this compound. furman.eduacs.org The precise influence of the bromine atom's position on the phenoxy ring on the crystal lattice of this compound remains an uninvestigated area.

Crystallographic Data for this compound

No crystallographic data for this compound is available in the reviewed literature.

Quasiracemic Crystallography in Absolute Configuration Determination

Quasiracemic crystallography is a powerful technique used to determine the absolute configuration of chiral molecules. This method involves the co-crystallization of a molecule of unknown stereochemistry with a structurally similar molecule of a known absolute configuration (a quasienantiomer). The resulting quasiracemate often crystallizes in a centrosymmetric space group, allowing for the unambiguous assignment of the unknown stereocenter.

Despite the utility of this method, there are no documented instances in the scientific literature of quasiracemic crystallography being employed to determine the absolute configuration of this compound.

Studies on the quasiracemic behavior of the related compound, 2-(3-Bromophenoxy)propionic acid, have been reported. furman.eduacs.orgfigshare.com For example, the cocrystallization of (S)-2-(3-bromophenoxy)propionic acid and (R)-2-(3-methoxyphenoxy)propionic acid has been investigated to understand their supramolecular motifs. furman.eduacs.org However, these findings are specific to the meta-substituted isomer and cannot be extrapolated to this compound. The exploration of suitable quasienantiomers for the ortho-substituted compound and subsequent crystallographic analysis has not been undertaken or reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods can predict molecular geometry, electronic distribution, and the energetics of chemical reactions, offering a detailed picture of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the mechanisms of chemical reactions. For this compound, DFT could be employed to model various transformations, such as the cyclization to form chroman-4-one derivatives, which is a key reaction for this class of compounds.

A typical DFT study would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for a reaction, which dictates its rate.

Mapping Reaction Pathways: Computing the intrinsic reaction coordinate (IRC) to confirm that a transition state correctly links the desired reactant and product.

Such calculations would provide atomistic-level detail on how bond-breaking and bond-forming events proceed, guided by the molecule's electron density.

The biological activity and physical properties of a flexible molecule like this compound are dictated by its preferred three-dimensional shapes, or conformations. The molecule possesses several rotatable bonds: the C-O ether linkage and the C-C bonds of the propanoic acid side chain.

Computational conformational analysis can map the potential energy surface of the molecule as a function of its dihedral angles. This process identifies low-energy, stable conformers and the energy barriers between them. The resulting energy landscape reveals the relative populations of different conformers at a given temperature, which is crucial for understanding how the molecule will be recognized by a protein binding site.

| Rotatable Bond | Typical Dihedral Angles Explored | Potential Outcome |

| Ar-O-CH2-CH2 | -180° to +180° | Determines the orientation of the side chain relative to the phenyl ring. |

| O-CH2-CH2-COOH | -180° to +180° | Governs the positioning of the carboxylic acid group. |

| CH2-CH2-COOH | -180° to +180° | Fine-tunes the terminal group orientation. |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in water or another solvent. MD simulations model the movements of atoms over time based on a classical force field.

For this compound, an MD simulation would place one or more molecules in a box of explicit solvent molecules (e.g., water). The simulation would track the trajectory of every atom over nanoseconds or microseconds. This allows for the observation of:

Solvation Effects: How water molecules arrange around the hydrophobic phenyl ring and the hydrophilic carboxylic acid group.

Dynamic Conformational Changes: How the molecule flexes and changes shape in solution, providing a dynamic view of the conformational landscape.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules.

These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of a molecule in a biological or chemical system.

In Silico Prediction of Molecular Properties and Derivatization Effects

Computational tools can rapidly predict a wide range of physicochemical properties for a molecule before it is even synthesized. These in silico predictions are vital for drug discovery and development, helping to prioritize candidates with desirable characteristics. For this compound, these properties can be calculated using Quantitative Structure-Property Relationship (QSPR) models or other predictive algorithms.

Furthermore, these methods allow for the systematic evaluation of derivatization effects. By computationally modifying the parent structure—for instance, by changing the bromine atom to another halogen or by adding substituents to the phenyl ring—researchers can predict how these changes will affect key properties.

| Property Predicted | Importance | Effect of Derivatization (Example) |

| LogP (Lipophilicity) | Predicts membrane permeability and solubility. | Replacing -Br with -Cl would likely decrease LogP, increasing aqueous solubility. |

| pKa (Acidity) | Determines the charge state at physiological pH. | Adding an electron-withdrawing group to the ring would lower the pKa. |

| Polar Surface Area (PSA) | Correlates with transport properties. | Esterifying the carboxylic acid would eliminate a key contributor to PSA. |

| Aqueous Solubility | Fundamental for bioavailability. | Changes in LogP and crystal lattice energy from derivatization directly impact solubility. |

Table 2: In Silico Predicted Properties and the Impact of Virtual Derivatization. This interactive table shows key molecular properties that can be predicted computationally and how modifying the structure of this compound could tune these properties.

Molecular Docking and Ligand-Protein Interaction Studies

Given its structural motifs, this compound could be investigated as a ligand for various protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's binding site.

The process involves:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using a scoring algorithm to place the ligand in numerous positions and conformations within the binding site and estimating the binding affinity for each pose.

Analysis: Examining the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds (involving the bromine atom).

For example, the carboxylic acid group is a strong hydrogen bond donor and acceptor, likely anchoring the ligand in a binding site. The bromophenyl group can form hydrophobic and halogen-bonding interactions, contributing to binding affinity and specificity. Docking studies can thus generate hypotheses about the molecule's potential biological targets and guide the design of more potent derivatives.

Biological and Pharmacological Research

Investigation of Biological Activities and Therapeutic Potential

The therapeutic potential of 3-(2-Bromophenoxy)propanoic acid can be inferred from the activities of its structural analogs, which have been investigated for a range of biological effects.

Antimicrobial Properties (Antibacterial, Antifungal)

Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. mdpi.com Some of these compounds, particularly hydrazone derivatives with heterocyclic substituents, have shown potent and broad-spectrum antimicrobial effects. mdpi.com The general class of propanoic acid derivatives has been a subject of interest for developing new antimicrobial agents. mdpi.com

Anti-inflammatory Potential

The anti-inflammatory potential of this compound can be contextualized within the broader class of phenoxyalkanoic acid derivatives. Research has shown that certain derivatives of phenoxyalkanoic acid possess anti-inflammatory and analgesic activities. nih.gov For instance, studies on trichlorophenoxy derivatives have indicated that their anti-edematous potency is linked to specific chemical moieties. nih.gov Additionally, some 9-phenoxyacridine (B3049667) and 4-phenoxyfuro[2,3-b]quinoline derivatives have demonstrated significant anti-inflammatory effects by inhibiting the activation of mast cells, neutrophils, and macrophages. nih.gov These findings suggest that the phenoxypropanoic acid scaffold is a promising framework for the development of new anti-inflammatory agents.

Modulation of Neurotransmitter Systems

Direct evidence for the modulation of neurotransmitter systems by this compound is not currently available. However, the structural characteristics of this compound, which include a phenoxy group, suggest a potential for interaction with biological systems, including the central nervous system.

Biologically active plant polyphenols, which share some structural similarities with phenoxy compounds, have been shown to positively impact the central nervous system by modulating the metabolism and action of neurotransmitters such as acetylcholine, GABA, glutamate, serotonin, and dopamine. nih.govnih.gov These polyphenols can exert neuroprotective effects through various mechanisms, including the regulation of neurotransmitter metabolism and receptor function. nih.govnih.gov While this does not directly imply similar activity for this compound, it highlights a potential area for future investigation into the neuropharmacological profile of this class of compounds.

Anticancer Properties of Structurally Related Compounds

A growing body of research has focused on the anticancer properties of bromophenol and bromophenoxy-containing compounds. These marine-derived and synthetic molecules have shown promising activity against a variety of human cancer cell lines.

A series of bromophenol hybrids incorporating N-containing heterocyclic moieties have been synthesized and evaluated for their anticancer activities. nih.gov Several of these compounds exhibited significant inhibitory activity against human cancer cell lines, including A549 (lung carcinoma), Bel7402 and HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and Caco-2 (colorectal adenocarcinoma). nih.gov The mechanism of action for some of these compounds is believed to be through the induction of the ROS-mediated apoptotic pathway in cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Bromophenol Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 21b | A549 | 5.20 ± 0.76 | nih.gov |

| Bel7402 | 3.25 ± 0.32 | nih.gov | |

| HepG2 | 5.83 ± 1.11 | nih.gov | |

| HCT116 | 4.43 ± 0.53 | nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Mechanistic Studies of Biological Interactions

Understanding the mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. This includes their influence on enzyme activity and their binding to proteins.

Influence on Enzyme Activity and Protein Binding

The biological activity of a compound is often a result of its interaction with specific enzymes and proteins. Partial reversible inhibition, or hyperbolic inhibition, is a mechanism where a productive enzyme-inhibitor complex is formed. nih.gov This type of inhibition can be caused by various ligands, including drugs and toxicants, and often involves binding to peripheral sites on the enzyme. nih.gov For instance, the inhibition of cholinesterases by certain molecules involves binding to the peripheral anionic site at the entrance of the active site gorge. nih.gov

Protein binding is another critical factor that influences the efficacy and clearance of a drug. nih.gov It is generally accepted that only the free, unbound fraction of a drug is responsible for its pharmacological activity. nih.gov The extent of protein binding can affect a drug's distribution, metabolism, and excretion. While high protein binding can sometimes reduce a drug's in vivo efficacy, some serum proteins may also act synergistically with antibacterial agents by permeabilizing bacterial membranes and facilitating drug uptake. nih.gov

In the context of bromophenoxy compounds, a bromophenyl derivative was identified as a moderately potent agonist for the G protein-coupled receptor 40 (GPR40), indicating a direct interaction with a specific protein target. This discovery led to the development of a novel series of GPR40 agonists with potential applications in the treatment of type II diabetes.

Cellular Signaling Pathway Modulation

Currently, there is a lack of specific research data on the direct modulation of cellular signaling pathways by this compound. However, research on structurally related phenoxy acid derivatives provides some insights into potential mechanisms. For instance, studies on other bioactive molecules have shown that they can influence key signaling cascades such as the Akt/PI3K/mTOR pathway, which is crucial for regulating cell growth, proliferation, and survival. These molecules can modulate the expression and phosphorylation status of key proteins within these pathways.

Another relevant area of investigation for similar compounds involves their interaction with ion channels. For example, the structurally related compound, 2-(4-chlorophenoxy)propionic acid, has been shown to modulate the gating of the skeletal muscle chloride channel, ClC-1. biosynth.com This modulation results in a decreased membrane chloride conductance, which is achieved by altering the voltage dependence of the channel's open probability and the kinetics of its deactivation. biosynth.com This action highlights a potential mechanism by which phenoxypropanoic acids could exert influence on cellular excitability and signaling, though specific studies on this compound are required to confirm such activity.

Interactions with Fungal Cell Components

Derivatives of phenoxyacetic acid have been noted for their fungitoxic effects. nih.gov The mechanisms underlying the antifungal activity of related chemical structures often involve the disruption of fungal cell integrity. One proposed mechanism is linked to the lipophilic nature of these molecules, which may facilitate their accumulation in the fungal membrane, leading to its disruption. mdpi.com

Furthermore, the introduction of specific chemical groups on the aromatic ring can enhance antifungal activity, potentially by inducing the production of reactive oxygen species (ROS), which are detrimental to fungal cells. mdpi.com Some studies on other phenolic compounds have demonstrated that they can inhibit spore germination by causing membrane permeabilization and can also impede hyphal growth. mdpi.com While these findings relate to the broader class of phenoxy acids, they suggest a plausible mode of action for this compound, pending specific experimental validation.

Inhibition of Bacterial Nucleic Acid and Protein Synthesis

The antibacterial potential of phenoxy acid derivatives has been an area of scientific inquiry. researchgate.net Research on compounds with similar structures, such as phenylacetic acid, has revealed mechanisms that include the destruction of bacterial cell membrane integrity and the subsequent inhibition of total protein synthesis. nih.gov This disruption of the cell's physical boundary and its protein-building machinery is a common strategy for antibacterial agents.

A commercial source has claimed that the positional isomer, 3-(3-Bromophenoxy)propanoic acid, exhibits antibacterial activity by inhibiting the synthesis of bacterial DNA and proteins. biosynth.com This is said to occur through a reaction with the nucleophilic center of an enzyme, leading to the disruption of DNA replication and cell division. biosynth.com However, this information comes from a non-peer-reviewed source and pertains to a different isomer. The primary mechanisms by which antibacterial drugs inhibit nucleic acid synthesis involve targeting enzymes like DNA gyrase and RNA polymerase, which are essential for bacterial DNA replication and transcription. sigmaaldrich.com Similarly, protein synthesis inhibitors often target the bacterial ribosome's 30S or 50S subunits, interfering with the process of translation. sigmaaldrich.com Further empirical studies are needed to definitively characterize the antibacterial mechanism of this compound.

Plant Auxin Mimicry and Herbicidal Mechanisms

Phenoxycarboxylic acids, the chemical class to which this compound belongs, are well-established as synthetic auxins. nih.govresearchgate.net These compounds structurally resemble the natural plant hormone indole-3-acetic acid (IAA) and are capable of eliciting similar physiological responses in plants. nih.gov At high doses, these synthetic auxins induce uncontrolled and disorganized growth in susceptible plants, leading to their death, which is the basis of their herbicidal activity. nih.gov

The herbicidal mechanism of auxinic herbicides involves several key processes. After being absorbed by the leaves or roots, they are translocated to the plant's growing points. nih.gov In sensitive dicot (broadleaf) weeds, these compounds trigger a cascade of events, including ethylene (B1197577) production and the upregulation of abscisic acid biosynthesis. nih.govresearchgate.net This hormonal imbalance leads to a variety of phytotoxic symptoms such as epinasty (downward bending of leaves), stem twisting, and eventually, growth inhibition, senescence, and tissue decay. nih.govresearchgate.net The selectivity of these herbicides for broadleaf weeds over grass crops is often due to differences in translocation, metabolism, and the anatomical structure of the plants. nih.gov

Table of Research Findings on Auxin Mimicry by Phenoxy Herbicides

| Feature | Description | Reference |

| Mechanism of Action | Mimic the natural plant hormone auxin (IAA). | nih.gov |

| Primary Effect | Cause uncontrolled and rapid cell growth at high doses. | nih.gov |

| Target Plants | Primarily effective against broadleaf (dicot) weeds. | nih.govresearchgate.net |

| Physiological Responses | Induce ethylene production and abscisic acid biosynthesis. | nih.govresearchgate.net |

| Symptoms | Growth inhibition, senescence, tissue decay, epinasty. | nih.govresearchgate.net |

| Selectivity Basis | Restricted translocation and enhanced metabolism in tolerant grasses. | nih.gov |

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Potency

Research on related 3-arylpropionic acids has shown that modifications to both the propanoic acid chain and the aromatic ring can significantly alter biological potency and pharmacokinetic properties. For instance, introducing substituents to the propanoic acid chain or replacing the phenyl ring with other cyclic systems can lead to analogs with enhanced metabolic stability. The nature and position of substituents on the phenyl ring are also critical. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting how it interacts with biological targets. researchgate.net In related indan-propionic acids, the presence and position of methoxy (B1213986) substituents on the aromatic ring were found to be important for anti-inflammatory activity. malariaworld.org

Table 1: Impact of Structural Modifications on the Biological Activity of Arylpropionic Acid Analogs

| Structural Modification | Observed Effect on Biological Activity | Example Class / Finding | Reference |

|---|---|---|---|

| Substitution on Propanoic Acid Chain | Can enhance metabolic stability and half-life. | 3-Arylpropionic Acids | researchgate.net |

| Replacement of Phenyl Ring | Modifies potency and selectivity. | 3-Arylpropionic Acids (Pyridine analogs) | researchgate.net |

| Substitution on Aromatic Ring (e.g., Methoxy group) | Enhances anti-inflammatory and analgesic activity. | 3-(Indan-1-yl)-propionic Acids | malariaworld.org |

Stereoisomerism and Enantiomeric Purity in SAR

Chirality plays a pivotal role in the biological activity of many compounds, and this is particularly true for molecules with a propionic acid moiety attached to a chiral center. For many arylpropionic acids, it is well-documented that the biological activity resides predominantly in one of the two enantiomers. researchgate.net Often, the (S)-enantiomer is the active form (the eutomer), while the (R)-enantiomer (the distomer) is significantly less active or inactive.

This principle is critical for phenoxypropanoic acid derivatives used as herbicides, where the (R)-enantiomer is specifically synthesized for its high selectivity. researchgate.net Studies on other chiral bromo-compounds have also demonstrated that stereochemistry is crucial for biological function, with only specific isomers showing significant activity, which may be linked to stereoselective uptake by cells or specific binding to target enzymes. malariaworld.orgresearchgate.net

A study on the quasiracemic behavior of the related (S)-2-(3-bromophenoxy)propionic acid and (R)-2-(3-methoxyphenoxy)propionic acid highlights the importance of stereochemistry in directing the formation of supramolecular structures. acs.org This underscores that the spatial arrangement of atoms is fundamental not only for direct interaction with a biological target but also for the intermolecular interactions that can influence solubility, transport, and crystal packing.

Table 2: Role of Stereoisomerism in the Activity of Propionic Acid Derivatives

| Compound Class | Enantiomer-Specific Activity | Significance | Reference |

|---|---|---|---|

| Arylpropionic Acids (General) | Typically, only the (S)-enantiomer is biologically active. | Highlights the stereospecificity of biological targets. | researchgate.net |

| Aryloxyphenoxypropionic Acid Herbicides | The (R)-enantiomer is the active form for herbicidal use. | Demonstrates that the active stereocenter can vary depending on the target. | researchgate.net |

| 3-Br-Acivicin Isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity. | Suggests stereoselective uptake or target binding is critical for activity. | malariaworld.orgresearchgate.net |

Influence of Halogen Substituents on Activity Profile

The presence and position of a halogen substituent on the phenyl ring are significant determinants of a molecule's physicochemical properties and, consequently, its biological activity. In 3-(2-Bromophenoxy)propanoic acid, the bromine atom is located at the ortho-position relative to the ether linkage.

Halogens are electron-withdrawing groups, and their presence can enhance the acidity of a nearby phenolic proton through inductive effects. researchgate.net For a phenoxy derivative, this electronic influence can alter the charge distribution across the aromatic ring and the ether oxygen. A study on a pyridoxine-like diselenide showed that introducing a bromo substituent increased the positive charge on the adjacent selenium atom, leading to a more than three-fold increase in reactivity in a glutathione (B108866) peroxidase assay. wikipedia.org This suggests that the ortho-bromo substituent in this compound could similarly modulate the electronic environment of the ether oxygen and the aromatic ring, potentially enhancing its interaction with biological targets.

Table 3: Influence of Halogen Substituents on Molecular Properties and Activity

| Halogen Effect | Description | Potential Consequence for Activity | Reference |

|---|---|---|---|

| Electronic (Inductive/Resonance) | Electron-withdrawing nature alters charge distribution on the aromatic ring. Ortho/para positions have the strongest effect. | Can enhance binding affinity and reactivity with biological targets. | researchgate.netwikipedia.org |

| Steric Hindrance | The size of the halogen atom at the ortho position can restrict bond rotation and influence molecular conformation. | Affects the overall molecular shape, which is critical for fitting into enzyme or receptor binding pockets. | tue.nl |

| Acidity Enhancement | Electron-withdrawing substituents increase the acidity of phenols. | Relevant for interactions involving the phenoxy group's electronic character. | researchgate.net |

Molecular Shape and Supramolecular Assembly in Biological Contexts

The three-dimensional shape of a molecule and the non-covalent interactions it forms are fundamental to its biological function. While the specific crystal structure of this compound is not detailed in the searched literature, analysis of closely related compounds provides significant insight.

The crystal structure of the analogous compound 3-(2-Formylphenoxy)propanoic acid reveals that the molecule adopts a specific conformation where the carboxylic acid group is twisted out of the plane of the phenyl ring. researchgate.net Crucially, instead of forming the commonly expected hydrogen-bonded dimer synthon, the carboxylic acid groups arrange into an infinite chain, or catemer motif. researchgate.net This type of supramolecular assembly significantly influences the crystal packing and, by extension, properties like solubility.

Studies involving the related 2-(3-bromophenoxy)propionic acid have also shown that the carboxyl groups are key to forming supramolecular motifs, specifically heterodimers that mimic the structures seen in racemates. acs.org The presence of the ortho-bromo substituent in this compound would introduce additional factors influencing this assembly. Its size would create steric constraints, affecting the preferred conformation of the propanoic acid side chain relative to the phenyl ring. Furthermore, the bromine atom could participate in halogen bonding—a specific type of non-covalent interaction—which could compete with or complement the hydrogen bonding of the carboxylic acid, potentially leading to unique crystal packing arrangements that could be critical in a biological context.

Table 4: Supramolecular Assembly in Phenoxypropanoic Acid Analogs

| Compound | Observed Supramolecular Motif | Key Intermolecular Interaction | Reference |

|---|---|---|---|

| 3-(2-Formylphenoxy)propanoic acid | Catemer (infinite chain) | O-H···O hydrogen bonds between carboxylic acid groups. | researchgate.net |

| 2-(3-Bromophenoxy)propionic acid (in quasiracemate) | Heterodimer | Carboxyl···carboxyl hydrogen bonds. | acs.org |

Analytical Methodologies for 3 2 Bromophenoxy Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analysis of 3-(2-Bromophenoxy)propanoic acid. Both liquid and gas chromatography techniques are employed, each with specific method development considerations to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. Method development typically involves the careful selection of a stationary phase, mobile phase, and detector to achieve efficient separation from impurities.

For acidic compounds such as this, both normal-phase and reverse-phase chromatography can be utilized. A normal-phase method might employ a silica (B1680970) column with a non-polar mobile phase consisting of a mixture like hexane, ethyl acetate (B1210297), and an acidic modifier like trifluoroacetic acid. researchgate.net Conversely, reverse-phase HPLC, which is more common, would use a non-polar stationary phase (e.g., C18) with a polar mobile phase. A typical mobile phase for a related compound, propanoic acid, consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.comsielc.com The acidic modifier in the mobile phase is crucial as it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly achieved using a UV detector, often set at a wavelength around 235 nm to 264 nm where the phenoxy moiety exhibits strong absorbance. researchgate.netsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility and high polarity of its carboxylic acid group, this compound requires a chemical modification step known as derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). libretexts.orgcolostate.edurestek.com This process converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, improving its chromatographic behavior and preventing peak tailing. colostate.edurestek.com The primary derivatization strategies include alkylation, silylation, and acylation. libretexts.orgresearch-solution.com

Alkylation: This is one of the most common methods, involving the conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester). libretexts.org This can be achieved using reagents such as diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). colostate.edurestek.com

Silylation: This reaction replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orglmaleidykla.lt N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent for carboxylic acids. restek.comsigmaaldrich.comunipi.it The resulting TMS esters are significantly more volatile and thermally stable. libretexts.org

Acylation: This process involves introducing an acyl group to the molecule. libretexts.orgresearch-solution.com While less common for simple carboxylic acids compared to alkylation or silylation, it can be used to produce derivatives with enhanced detectability for specific detectors. libretexts.org

The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility and the presence of other functional groups in the molecule.

Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent(s) | Derivative Formed | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation (Esterification) | BF₃ in Methanol (B129727) | Methyl Ester | Heat at 60-100 °C for 10-60 min. restek.comresearch-solution.com | Stable derivatives, clean mass spectra. colostate.edu | Requires removal of excess reagent/catalyst. colostate.edu |

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | Heat at 60-75 °C for 30-60 min. restek.comunipi.it | Highly volatile derivatives, powerful and versatile reagent. sigmaaldrich.comunipi.it | Derivatives can be sensitive to moisture. sigmaaldrich.com |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Reaction in the presence of a base. research-solution.com | Enhances sensitivity for Electron Capture Detector (ECD). libretexts.org | Reagent can be harsh. |

Enantioselective Chromatographic Separations

As this compound possesses a chiral center at the second carbon of the propanoic acid chain, the separation of its enantiomers is often necessary. This is achieved using chiral chromatography, which relies on the differential interaction of the enantiomers with a chiral selector.

Enantioselective separation can be performed using both HPLC and electrokinetic chromatography. A common strategy involves the use of chiral stationary phases (CSPs) in HPLC columns. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely effective for a broad range of chiral compounds. mdpi.com For phenoxypropanoic acids specifically, macrocyclic glycopeptide-based CSPs, such as the teicoplanin-based CHIROBIOTIC T column, have demonstrated successful enantiomeric separation. sigmaaldrich.com

Another approach utilizes chiral selectors added to the mobile phase or, in the case of capillary electrophoresis, the background electrolyte. Modified cyclodextrins, particularly (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD), have been shown to be effective chiral selectors for resolving the enantiomers of phenoxy acid herbicides, which are structurally related to this compound. nih.gov The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity, which have different mobilities or retention times.

Table 2: Exemplary Conditions for Enantioselective Separation of Phenoxypropanoic Acids

| Technique | Chiral Stationary Phase / Selector | Mobile Phase / Electrolyte | Compound Example | Reference |

|---|---|---|---|---|

| HPLC | CHIROBIOTIC T | 0.1 wt% ammonium (B1175870) formate (B1220265) in methanol | 2-(2-Chlorophenoxy)propionic Acid | sigmaaldrich.com |

| Electrokinetic Chromatography | (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) | 50 mM ammonium formate buffer (pH 5) | Various chlorophenoxypropionic acids | nih.gov |

Sample Preparation and Enrichment Strategies

Effective sample preparation is a prerequisite for reliable chromatographic analysis. The primary goals are to isolate the analyte from complex matrices, concentrate it to detectable levels, and remove interfering substances.

Solid-Phase Extraction (SPE) and Liquid-Phase Extraction (LPE) Optimization

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.govcsbsju.edu For an acidic compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent like Oasis HLB) is typically used. csbsju.eduwindows.net The optimization of an SPE method involves several key steps. According to the "pKa-rule," the sample pH should be adjusted to at least two units below the pKa of the analyte to ensure it is in its neutral, protonated form, which enhances its retention on the non-polar sorbent. researchgate.net After loading the sample, the sorbent is washed with a weak solvent (e.g., water) to remove polar interferences. Finally, the analyte is eluted with a small volume of a strong organic solvent, such as methanol or acetonitrile, resulting in a cleaner and more concentrated sample. windows.netphenomenex.com

Liquid-Phase Extraction (LPE) , or liquid-liquid extraction, is a classic separation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov To extract this compound from an aqueous solution, the solution would first be acidified to suppress the ionization of the carboxyl group. An immiscible organic solvent, such as ethyl acetate or diethyl ether, is then added, and the mixture is shaken vigorously. rsc.org The neutral propanoic acid derivative partitions into the organic layer, which can then be separated, dried, and concentrated for analysis. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume. rsc.org

Table 3: General Protocol for Solid-Phase Extraction (SPE) of Acidic Compounds

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | Rinse the sorbent with an organic solvent (e.g., methanol) followed by water or an aqueous buffer. csbsju.edu | To wet the sorbent and create an environment suitable for analyte retention. |

| 2. Sample Loading | Pass the pre-adjusted (acidified) sample through the sorbent at a controlled flow rate. csbsju.edu | To retain the analyte on the sorbent material. |

| 3. Washing | Rinse the sorbent with a weak solvent (e.g., acidified water) to remove interfering compounds. windows.net | To selectively remove matrix components that are less strongly retained than the analyte. |

| 4. Elution | Pass a small volume of a strong organic solvent (e.g., methanol, acetonitrile) through the sorbent. csbsju.edu | To desorb the analyte from the sorbent, resulting in a concentrated, clean extract. |

Solid-Phase Analytical Derivatization

Solid-phase analytical derivatization combines the cleanup and concentration power of solid-phase techniques with the chemical derivatization step required for certain analyses, particularly GC-MS. This can be achieved using methods like solid-phase microextraction (SPME) coupled with a derivatization step.

In one such approach, the analyte is first extracted from the sample matrix onto an SPME fiber. nih.gov Following extraction, the fiber is exposed to the vapor of a derivatizing agent, such as BSTFA, in the headspace of a vial. nih.gov The derivatization reaction occurs directly on the fiber. The fiber is then transferred to the hot injector of the gas chromatograph, where the now-volatile derivative is thermally desorbed and introduced into the analytical column. This integrated approach minimizes sample handling, reduces solvent consumption, and can improve detection limits by combining extraction, concentration, and derivatization into a single workflow. colostate.edunih.gov

Single Drop Microextraction (SDME) Applications

Single Drop Microextraction (SDME) is a simple, cost-effective, and environmentally friendly sample preparation technique that falls under the category of solvent microextraction. dphen1.come3s-conferences.org The fundamental principle of SDME involves the use of a small, single droplet of an organic solvent suspended from the tip of a microsyringe needle. dphen1.com This microdroplet is either immersed in a liquid sample or exposed to the headspace above a sample, allowing for the extraction and preconcentration of target analytes from the sample matrix into the solvent. dphen1.com After a designated extraction time, the microdroplet is retracted back into the microsyringe and subsequently injected into an analytical instrument, such as a gas chromatograph, for analysis. e3s-conferences.org

The efficiency of the extraction process in SDME is influenced by several factors, including the choice of solvent, the volume of the microdroplet, the extraction time, the stirring rate of the sample, and the pH and salt content of the sample matrix. e3s-conferences.org For instance, an increased stirring rate can enhance the diffusion of analytes to the solvent droplet, thereby improving extraction efficiency. e3s-conferences.org

While SDME has been successfully applied to the analysis of various compounds, including endocrine disruptors and pesticides like endosulfan, a review of the available scientific literature indicates no specific documented applications of this technique for the analysis of this compound. dphen1.come3s-conferences.org

Validation of Analytical Methods (Accuracy, Precision, Detection Limits)

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. europa.eu According to the International Council for Harmonisation (ICH) guidelines, key validation characteristics include accuracy, precision, and detection limits. ich.orgcertified-laboratories.com

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. ich.org

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). ich.orgnih.gov

The Detection Limit (LOD) of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. certified-laboratories.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. certified-laboratories.com The LOD is often determined based on the signal-to-noise ratio, typically at a ratio of 3:1, or calculated from the standard deviation of the response and the slope of the calibration curve. ich.orgeuropa.eu

Environmental and Metabolic Studies

Aerobic Biodegradation in Environmental Matrices

The breakdown of 3-(2-Bromophenoxy)propanoic acid in the presence of oxygen, particularly within complex environmental settings like activated sludge, is a key determinant of its environmental persistence.

Studies on the aerobic biodegradation of chiral phenoxyalkanoic acids, a class to which this compound belongs, have been conducted using activated sludge from municipal wastewater treatment plants. oup.com These environments contain a diverse microbial population capable of degrading a wide range of organic compounds. nih.gov

Research on related chiral phenoxyalkanoic acids has demonstrated that the degradation process can be enantiomer-specific. For instance, in the biodegradation of (RS)-2-phenoxypropanoic acid, the (R)-enantiomer was observed to degrade more rapidly than the (S)-enantiomer. oup.com Conversely, for (RS)-2-(3-chlorophenoxy)propanoic acid, the (S)-enantiomer was preferentially degraded. oup.com This enantioselectivity highlights the stereospecific nature of the microbial enzymes involved in the degradation pathways. The degradation kinetics often follow first-order models, where the rate of degradation is proportional to the concentration of the compound. frontiersin.org

Table 1: Enantiomer-Specific Degradation of Phenoxyalkanoic Acids in Activated Sludge

| Compound | Preferentially Degraded Enantiomer | Reference |

|---|---|---|

| (RS)-2-Phenoxypropanoic acid | (R) | oup.com |

| (RS)-2-(3-Chlorophenoxy)propanoic acid | (S) | oup.com |

| (RS)-2-(2-Chlorophenoxy)propanoic acid | (R) | oup.com |

The enantiomer-specific nature of biodegradation can lead to the persistence and potential accumulation of the less readily degraded enantiomer in the environment. oup.com For example, in the case of (RS)-2-(2-chlorophenoxy)propanoic acid, while the (R)-enantiomer was almost completely removed after 24 days of incubation with activated sludge, only 30% of the (S)-enantiomer was degraded within 47 days. oup.com This differential degradation can result in a shift in the enantiomeric ratio of the compound in the environment over time, a phenomenon that has implications for ecotoxicological risk assessment. The persistence of certain enantiomers raises concerns about their long-term impact and potential for bioaccumulation in organisms. nih.gov

Metabolic Pathways and Biotransformation in Biological Systems

Once assimilated by organisms, this compound can undergo various metabolic transformations, potentially interacting with fundamental cellular processes.

While direct studies on the interaction of this compound with amino acid metabolism are limited, its structural similarity to phenylalanine suggests potential interactions. Phenylalanine derivatives are known to be involved in various biological processes. medchemexpress.com The propanoic acid moiety is a key feature of several metabolites, and its metabolism can intersect with that of amino acids. nih.gov For instance, propionyl-CoA, a metabolite of propanoic acid, can be derived from the breakdown of certain amino acids. nih.gov Any interference by this compound in these pathways could potentially impact protein synthesis and other amino acid-dependent functions.

The study of enzyme kinetics is fundamental to understanding how a compound like this compound is metabolized. wikipedia.org Enzymes catalyze the biochemical reactions that transform xenobiotics. teachmephysiology.com The metabolism of propanoic acid itself involves a series of enzymatic steps, including its conversion to propionyl-CoA, which then enters the citric acid cycle after several transformations. nih.gov The presence of a bromophenoxy group on the propanoic acid backbone would likely necessitate specific enzymatic machinery for its breakdown, potentially involving dioxygenases for aromatic ring cleavage, a common mechanism in the degradation of halogenated aromatic compounds. nih.gov Investigating the kinetics of these enzymes can reveal the efficiency of the metabolic pathway and identify any rate-limiting steps. nih.gov

Secondary metabolites are compounds produced by an organism that are not directly involved in its growth, development, or reproduction, but often have ecological functions. hmdb.ca The biotransformation of this compound could lead to the formation of various secondary metabolites. For example, hydroxylation of the phenyl ring or conjugation with other molecules are common secondary metabolic pathways for xenobiotics. These processes can alter the compound's toxicity and persistence. The initial steps in the aerobic biodegradation of similar compounds, like 3-fluorophenol, involve transformation to a catechol derivative followed by ring cleavage. nih.gov A similar pathway for this compound would generate brominated catechol derivatives as intermediates, which could then undergo further metabolic processing.

Information regarding the chemical compound this compound is not available in the public domain.

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the cellular metabolism or environmental fate of the chemical compound This compound .